4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid
Overview
Description
4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid is a quinoline derivative with a molecular formula of C15H15NO2S. This compound is known for its unique structure, which includes a quinoline core substituted with a cyclopentylsulfanyl group at the 4-position and a carboxylic acid group at the 3-position. Quinolines are a class of heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the use of the Doebner hydrogen-transfer reaction, which allows for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to anilines with both electron-withdrawing and electron-donating groups, making it versatile for the synthesis of bioactive molecules.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of quinoline-3-carboxylic acid derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes and receptors involved in various biological processes. The exact mechanism of action depends on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid include other quinoline derivatives such as quinoline-4-carboxylic acid and quinoline-3-carboxamide .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentylsulfanyl group at the 4-position and the carboxylic acid group at the 3-position makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-cyclopentylsulfanylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-15(18)12-9-16-13-8-4-3-7-11(13)14(12)19-10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHSEUMPISCHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=NC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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